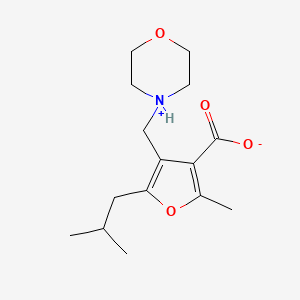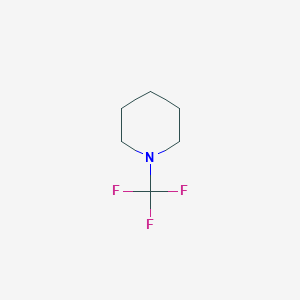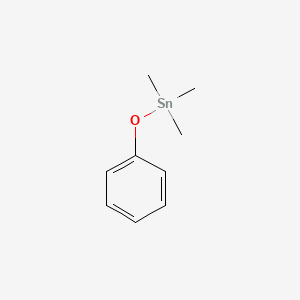
3'-Deoxy-3'-oxo-2',5'-bis-O-(triphenylmethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is a synthetic derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of triphenylmethyl (trityl) protecting groups at the 2’ and 5’ positions and a ketone group at the 3’ position. The molecular formula of this compound is C47H38N2O6, and it has a molecular weight of 726.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of uridine’s hydroxyl groups with triphenylmethyl groups, followed by oxidation at the 3’ position to introduce the ketone functionality. The reaction conditions often involve the use of trityl chloride in the presence of a base such as pyridine or triethylamine to protect the hydroxyl groups. The oxidation step can be achieved using reagents like Dess-Martin periodinane or other mild oxidizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The ketone group at the 3’ position can be further oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Further oxidized derivatives of the ketone group
Reduction: 3’-Hydroxy-2’,5’-bis-O-(triphenylmethyl)uridine
Substitution: Deprotected uridine derivatives
Scientific Research Applications
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its potential role in modifying RNA structures and functions.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the context of nucleoside analog-based therapies.
Industry: Utilized in the development of novel pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is primarily related to its ability to interact with nucleic acids. The compound can be incorporated into RNA, potentially altering its structure and function. The presence of the trityl protecting groups can also influence the compound’s interactions with enzymes and other biomolecules, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2’,5’-Di-O-trityluridine: Similar structure but lacks the ketone group at the 3’ position.
3’-Deoxy-3’-oxo-uridine: Lacks the trityl protecting groups at the 2’ and 5’ positions.
3’-Azido-3’-deoxy-5’-O-triphenylmethylthymidine: Contains an azido group instead of a ketone group and is used as an intermediate in the synthesis of antiviral drugs.
Uniqueness
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the trityl protecting groups and the ketone functionality. This unique structure allows for specific interactions with nucleic acids and enzymes, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C47H38N2O6 |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-4-oxo-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1 |
InChI Key |
FUUUXAKGRKGOHR-QSBCFWLISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C(=O)[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(=O)C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



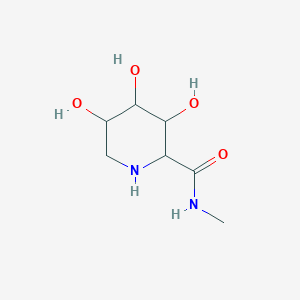
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
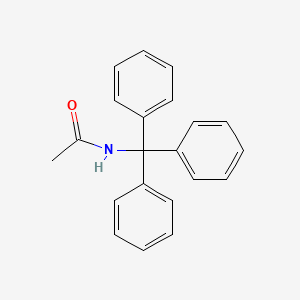

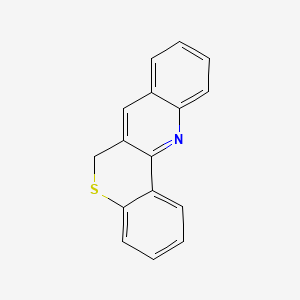
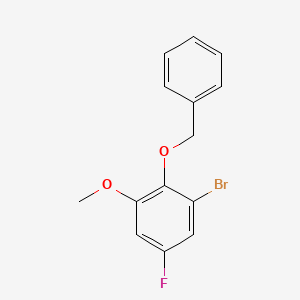
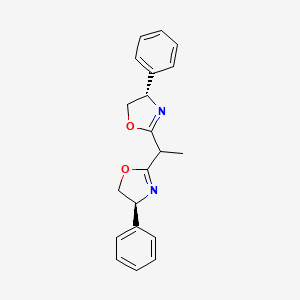
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
